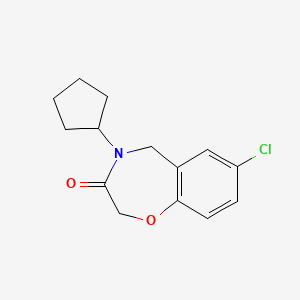

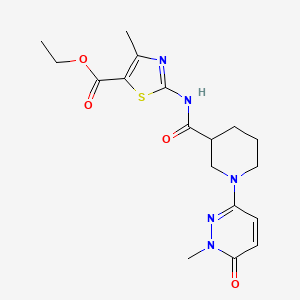

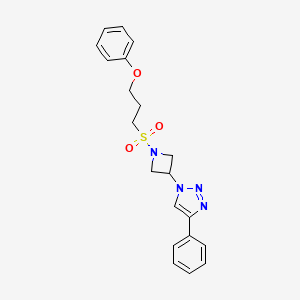

![molecular formula C17H15NO2S2 B2739259 (2E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide CAS No. 2097939-42-7](/img/structure/B2739259.png)

(2E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide, also known as FTI-277, is a small molecule inhibitor of farnesyltransferase. Farnesyltransferase is an enzyme that plays a critical role in the post-translational modification of proteins, specifically the addition of a farnesyl lipid group to the C-terminus of proteins that contain a CaaX motif. This modification is essential for the proper localization and function of many proteins, including oncogenic proteins such as Ras. FTI-277 has been shown to inhibit the activity of farnesyltransferase and has potential applications in cancer therapy.

Scientific Research Applications

Synthesis and Reactivity in Organic Chemistry Research into the synthesis and reactivity of compounds related to (2E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide has yielded several notable insights. For example, the condensation of 3-(furan-2-yl)- and 3-(thiophen-2-yl)prop-2-enals with nitro-substituted CH acids leads to the formation of geminally activated nitro dienes. These compounds' structure was confirmed through spectroscopic methods, demonstrating the potential of furan and thiophene derivatives in synthesizing complex organic molecules (Baichurin et al., 2019). Another study involved synthesizing N-(1-Naphthyl)furan-2-carboxamide, further processed to yield thioamide and subsequently 2-(furan-2-yl)benzo[e][1,3]benzothiazole. This compound was subjected to electrophilic substitution reactions, illustrating the versatile reactivity of furan-2-yl compounds in organic synthesis (Aleksandrov & El’chaninov, 2017).

Material Science and Functional Materials In material science, phenothiazine derivatives with various conjugated linkers, including furan and thiophene, were synthesized and applied in dye-sensitized solar cells. The study highlighted the influence of conjugated linkers on the efficiency of solar energy conversion, with furan-linked derivatives showing a notable improvement in performance, underscoring the importance of heteroaromatic compounds in developing advanced photovoltaic materials (Kim et al., 2011).

Synthesis of Heterocyclic Compounds The synthesis of heterocyclic compounds featuring furan and thiophene units is crucial for producing bioactive molecules and functional materials. A reported method involves the Lewis acid ZnCl2-catalyzed [4+1] annulation of alkylthio-substituted enaminones with sulfur ylides, leading to highly functionalized furans and thiophenes. This approach demonstrates wide substrate scope and functional group tolerance, offering a streamlined route to complex heterocycles (He et al., 2020).

Bioactive Compound Synthesis The development of novel bioactive compounds often involves furan and thiophene derivatives due to their promising biological activities. One study described the synthesis of furan-carboxamide derivatives as inhibitors of the influenza A H5N1 virus, highlighting the significant role of heterocyclic moieties in antiviral research. The structure-activity relationship (SAR) analysis showed that specific substitutions on the heterocyclic ring could markedly influence anti-influenza activity, presenting a pathway for designing new antiviral agents (Yongshi et al., 2017).

properties

IUPAC Name |

(E)-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-3-thiophen-3-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2S2/c19-17(6-5-13-7-10-21-12-13)18-11-14(15-3-1-8-20-15)16-4-2-9-22-16/h1-10,12,14H,11H2,(H,18,19)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEPGUCQJZRMDF-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)C=CC2=CSC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C(CNC(=O)/C=C/C2=CSC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

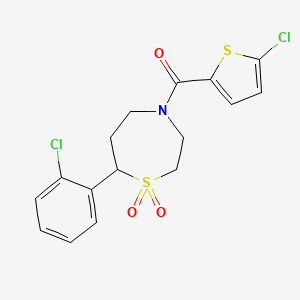

![(2E)-3-{3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-[(4-methylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B2739191.png)

![Bicyclo[3.2.0]heptan-6-ylmethanamine hydrochloride](/img/structure/B2739194.png)

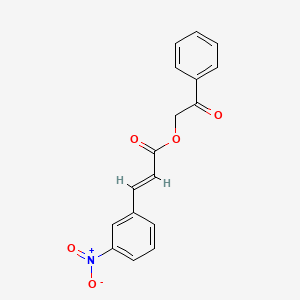

![Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfide](/img/structure/B2739195.png)

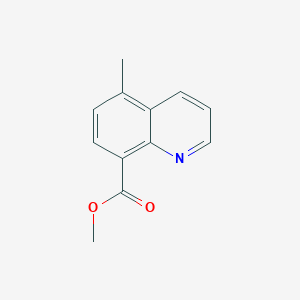

![Bicyclo[4.1.0]heptane-3-carbaldehyde](/img/structure/B2739197.png)